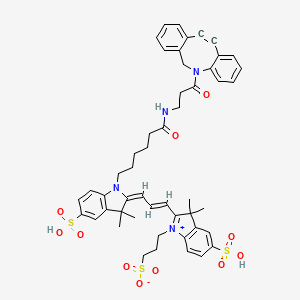
DBCO-Cy3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It is an orange fluorescent dye that is pH insensitive from pH 4 to 10, with an excitation maximum of 555 nm and an emission maximum of 580 nm . This compound is widely used in click chemistry, particularly in strain-promoted alkyne-azide cycloaddition (SPAAC) reactions, due to its fast reaction kinetics and good stability .
Métodos De Preparación
DBCO-Cy3 is synthesized through a series of chemical reactions involving the functionalization of the Cyanine3 fluorophore with a dibenzocyclooctyne (DBCO) group. The synthetic route typically involves the following steps:
Functionalization of Cyanine3: The Cyanine3 fluorophore is first functionalized with a suitable linker that allows for the attachment of the DBCO group.
Attachment of DBCO Group: The functionalized Cyanine3 is then reacted with a dibenzocyclooctyne derivative under appropriate conditions to form this compound.
Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. This includes the use of high-purity reagents, controlled reaction conditions, and efficient purification techniques to ensure the final product’s quality and yield .
Análisis De Reacciones Químicas
DBCO-Cy3 primarily undergoes strain-promoted alkyne-azide cycloaddition (SPAAC) reactions. This type of reaction is a copper-free click chemistry reaction that involves the reaction of the DBCO group with azide-containing molecules to form a stable triazole linkage . The reaction conditions are typically mild, and the reaction proceeds efficiently at room temperature without the need for a copper catalyst .
Common reagents used in these reactions include azide-functionalized compounds or biomolecules. The major product formed from these reactions is a stable triazole linkage between the this compound and the azide-containing molecule .
Aplicaciones Científicas De Investigación
DBCO-Cy3 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: this compound is used in click chemistry for the efficient and specific labeling of azide-containing molecules.
Biology: In biological research, this compound is used for the labeling and imaging of biomolecules, such as proteins and nucleic acids, in live cells.
Medicine: this compound is used in medical research for the development of diagnostic tools and targeted drug delivery systems.
Industry: In industrial applications, this compound is used in the development of new materials and sensors.
Mecanismo De Acción
The mechanism of action of DBCO-Cy3 involves its ability to undergo strain-promoted alkyne-azide cycloaddition (SPAAC) reactions. The DBCO group in this compound reacts with azide-containing molecules to form a stable triazole linkage . This reaction is highly specific and efficient, allowing for the precise labeling and tracking of biomolecules. The molecular targets of this compound are typically azide-functionalized compounds or biomolecules, and the pathways involved include the formation of triazole linkages through SPAAC reactions .
Comparación Con Compuestos Similares
DBCO-Cy3 is unique in its combination of fluorescent properties and click chemistry reactivity. Similar compounds include other dibenzocyclooctyne derivatives, such as:
Dibenzocyclooctyne-amine: Another DBCO derivative used in click chemistry reactions.
Sulfo-dibenzocyclooctyne-biotin conjugate: A biotinylated DBCO derivative used for biotin-streptavidin-based applications.
This compound stands out due to its specific excitation and emission wavelengths, making it suitable for use with standard fluorescent instrumentation and providing high sensitivity and low background fluorescence .
Propiedades
Fórmula molecular |
C50H54N4O11S3 |
|---|---|
Peso molecular |
983.2 g/mol |
Nombre IUPAC |
3-[2-[(E,3E)-3-[1-[6-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-6-oxohexyl]-3,3-dimethyl-5-sulfoindol-2-ylidene]prop-1-enyl]-3,3-dimethyl-5-sulfoindol-1-ium-1-yl]propane-1-sulfonate |
InChI |
InChI=1S/C50H54N4O11S3/c1-49(2)40-32-38(67(60,61)62)23-25-43(40)52(45(49)18-12-19-46-50(3,4)41-33-39(68(63,64)65)24-26-44(41)53(46)30-13-31-66(57,58)59)29-11-5-6-20-47(55)51-28-27-48(56)54-34-37-16-8-7-14-35(37)21-22-36-15-9-10-17-42(36)54/h7-10,12,14-19,23-26,32-33H,5-6,11,13,20,27-31,34H2,1-4H3,(H3-,51,55,57,58,59,60,61,62,63,64,65) |
Clave InChI |
ALLGTQOHAQKUOH-UHFFFAOYSA-N |
SMILES isomérico |
CC1(C2=C(C=CC(=C2)S(=O)(=O)O)[N+](=C1/C=C/C=C/3\C(C4=C(N3CCCCCC(=O)NCCC(=O)N5CC6=CC=CC=C6C#CC7=CC=CC=C75)C=CC(=C4)S(=O)(=O)O)(C)C)CCCS(=O)(=O)[O-])C |
SMILES canónico |
CC1(C2=C(C=CC(=C2)S(=O)(=O)O)[N+](=C1C=CC=C3C(C4=C(N3CCCCCC(=O)NCCC(=O)N5CC6=CC=CC=C6C#CC7=CC=CC=C75)C=CC(=C4)S(=O)(=O)O)(C)C)CCCS(=O)(=O)[O-])C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


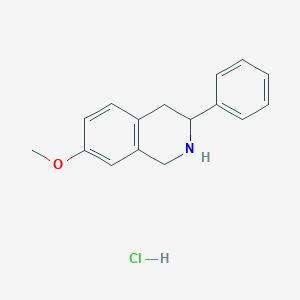
![1-Methyl-3-octyl-3-imidazolium Bis[(trifluoromethyl)sulfonyl]methanide](/img/structure/B12317283.png)
![2-[[2-[[6-Amino-2-(2,6-diaminohexanoylamino)hexanoyl]amino]acetyl]amino]pentanedioic acid](/img/structure/B12317289.png)
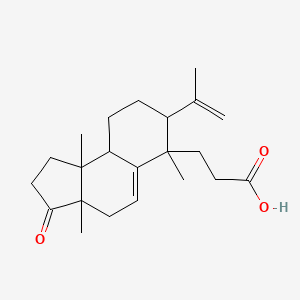
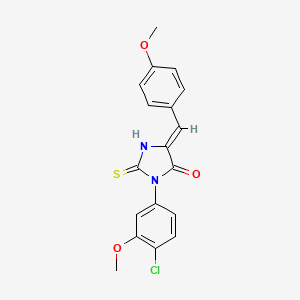
![N-[5-chloro-2-(morpholin-4-yl)phenyl]-2-cyanoacetamide](/img/structure/B12317307.png)

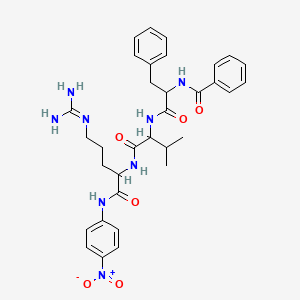
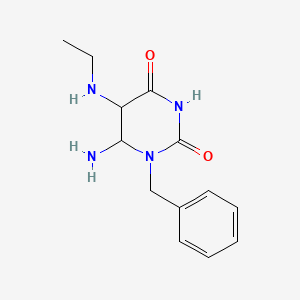
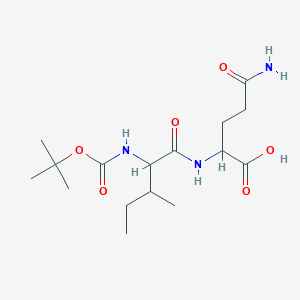
![[7-hydroxy-6-(4-methoxyphenoxy)-2,2-dimethyl-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-4-yl]methyl 4-methylbenzoate](/img/structure/B12317336.png)



